molecular formula C21H20Cl2N2O7S2 B3646374 2,3-dichloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

2,3-dichloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B3646374
M. Wt: 547.4 g/mol
InChI Key: NQBPMAXROLXUGC-UHFFFAOYSA-N
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Description

The compound “2,3-dichloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains several functional groups including dichloro, dimethoxyphenyl, sulfonyl, and methoxybenzenesulfonamide. These functional groups suggest that the compound could have interesting chemical properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a different functional group. For example, the dichloro groups might be introduced via a halogenation reaction, while the dimethoxyphenyl group might be synthesized via a Friedel-Crafts alkylation .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The dichloro groups would likely make the molecule more polar, while the dimethoxyphenyl group could contribute to aromaticity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the dichloro and dimethoxyphenyl groups. For example, the dichloro groups might make the molecule more susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the dichloro groups might increase its polarity, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could explore its potential applications, such as its use as a pharmaceutical drug or as a chemical reagent .

Properties

IUPAC Name

2,3-dichloro-N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N2O7S2/c1-30-14-6-9-17(31-2)16(12-14)25-33(26,27)15-7-4-13(5-8-15)24-34(28,29)19-11-10-18(32-3)20(22)21(19)23/h4-12,24-25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBPMAXROLXUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-dichloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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2,3-dichloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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2,3-dichloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
Reactant of Route 4
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2,3-dichloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
Reactant of Route 5
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2,3-dichloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2,3-dichloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

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